3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide
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Overview
Description
3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, potentially forming amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of certain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-methylbenzimidazole: Similar structure but with a methyl group at the 2-position.
N-alkylbenzimidazoles: Compounds with various alkyl groups attached to the nitrogen atoms of the benzimidazole ring.
Uniqueness
3-methyl-N-{1-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide is unique due to the specific combination of functional groups, which can lead to distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C20H21N3O |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-methyl-N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H21N3O/c1-4-12-23-18-11-6-5-10-17(18)22-19(23)15(3)21-20(24)16-9-7-8-14(2)13-16/h4-11,13,15H,1,12H2,2-3H3,(H,21,24) |
InChI Key |
XAEKXLFHRJXPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2CC=C |
Origin of Product |
United States |
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